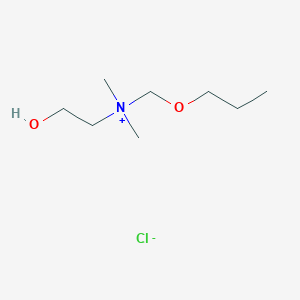

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride is an organic compound with the molecular formula C8H20ClNO2. It is a quaternary ammonium compound that features a hydroxyl group, a dimethylamino group, and a propoxymethyl group attached to an ethanaminium chloride backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride typically involves the reaction of N,N-dimethylaminoethanol with propyl chloride under basic conditions to form the intermediate N,N-dimethyl-N-(propoxymethyl)ethan-1-amine. This intermediate is then quaternized with methyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction temperatures can enhance the yield and purity of the product. The final product is typically purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of corresponding hydroxides or alkoxides.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of surfactants, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-N,N-dimethylpropanamide: Similar in structure but lacks the propoxymethyl group.

N,N-Dimethyl-N-2-propenyl-2-propen-1-aminium chloride: Contains a propenyl group instead of a propoxymethyl group.

N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride: Contains a trimethylammonium group and a different substituent.

Uniqueness

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxymethyl group enhances its solubility and interaction with biological membranes, making it a valuable compound in various applications.

Biological Activity

2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including toxicity studies, developmental effects, and other relevant findings from diverse sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈ClN₁O₂

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial properties, cytotoxicity, and potential effects on cellular processes.

Toxicity Studies

Toxicity studies are critical in understanding the safety profile of this compound. The following table summarizes key findings from various studies:

| Study Type | Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|---|

| 90-Day Oral Toxicity | Increased cholesterol and triglyceride levels; centrilobular hypertrophy observed. | 500 | 1000 |

| Developmental Toxicity | No maternal toxicity at 500 mg/kg/day; fetal toxicity observed at higher doses. | 200 | 500 |

| Mutagenicity | Not mutagenic in Chinese hamster ovary cells; no significant increase in mutant frequency. | N/A | N/A |

The studies indicate that while the compound shows some adverse effects at higher doses, it also exhibits a relatively high NOAEL, suggesting a degree of safety at lower exposure levels .

The biological activity of this compound may involve several mechanisms:

- Cytotoxic Effects : Studies have shown that at elevated concentrations, the compound can induce cytotoxicity in various cell lines .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in infection control .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Developmental Toxicity in Rats : A study conducted on Wistar rats revealed that exposure to the compound resulted in reduced fetal body weight at higher doses, indicating developmental toxicity .

- Cytotoxicity Assessment : In vitro studies indicated that the compound exhibited dose-dependent cytotoxic effects on cultured cells, with significant implications for its use in therapeutic applications .

Properties

CAS No. |

646068-98-6 |

|---|---|

Molecular Formula |

C8H20ClNO2 |

Molecular Weight |

197.70 g/mol |

IUPAC Name |

2-hydroxyethyl-dimethyl-(propoxymethyl)azanium;chloride |

InChI |

InChI=1S/C8H20NO2.ClH/c1-4-7-11-8-9(2,3)5-6-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

PBTHCSWPNVRIAI-UHFFFAOYSA-M |

Canonical SMILES |

CCCOC[N+](C)(C)CCO.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.